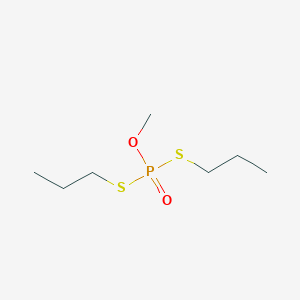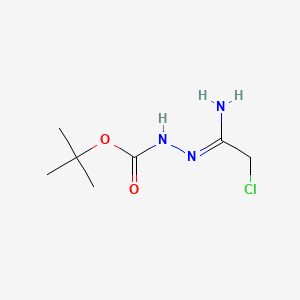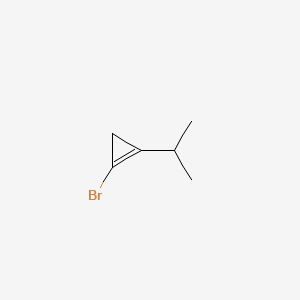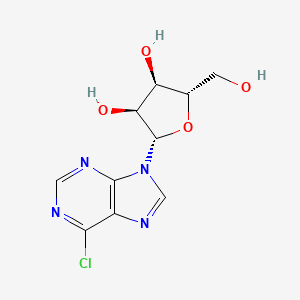
Diisopropyldithiocarbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyldithiocarbamic acid benzyl ester is an organic compound with the molecular formula C14H21NS2 and a molecular weight of 267.45 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a reagent in organic synthesis and has unique properties that make it valuable for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyldithiocarbamic acid benzyl ester can be synthesized through the esterification of diisopropyldithiocarbamic acid with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as TFFH (tetrafluoroformamidinium hexafluorophosphate) to facilitate the formation of the ester bond . The reaction is carried out under mild conditions, often at room temperature, and yields the desired ester in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Diisopropyldithiocarbamic acid benzyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water and a catalyst, such as a strong acid or base.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Major Products Formed: The major products formed from these reactions include diisopropyldithiocarbamic acid, benzyl alcohol, sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diisopropyldithiocarbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and thioesters. It is also employed in the study of reaction mechanisms and catalysis.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. It can also serve as a probe for investigating cellular processes.
Industry: It is utilized in the production of polymers and other materials, where it acts as a stabilizer or modifier to enhance the properties of the final product.
Mechanism of Action
The mechanism by which diisopropyldithiocarbamic acid benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can disrupt cellular processes and lead to the desired biological or chemical effects. The pathways involved in its mechanism of action include secondary metabolism, biosynthesis, and membrane components .
Comparison with Similar Compounds
Diisopropyldithiocarbamic acid benzyl ester can be compared with other similar compounds, such as:
Benzyl diisopropylcarbamodithioate: This compound has similar structural features and applications but may differ in its reactivity and stability.
Ethyl 2-(dodecylthio)carbonothioylthio-2-phenylacetate: Another related compound used in polymerization reactions.
Tert-butyl dodecyl carbonotrithioate: Similar in its use as a RAFT reagent for controlled radical polymerization.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry.
Properties
Molecular Formula |
C14H21NS2 |
|---|---|
Molecular Weight |
267.5 g/mol |
IUPAC Name |
benzyl N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/C14H21NS2/c1-11(2)15(12(3)4)14(16)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
NGKICZVIJPWRBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)








![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)




